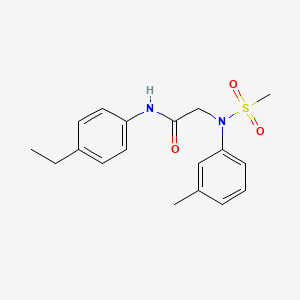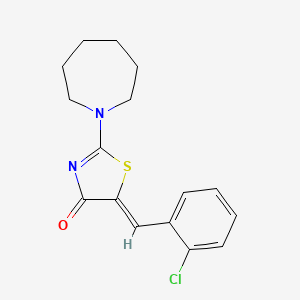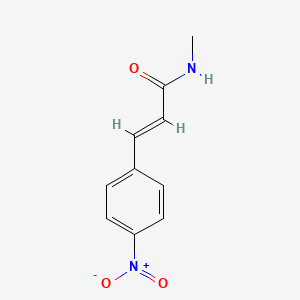![molecular formula C15H13ClFNO2 B5866627 N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide, commonly known as CFTR modulator, is a small molecule drug that is used to treat cystic fibrosis. It works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of salt and water across cell membranes. CFTR modulator has been the subject of extensive scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.
作用机制
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator works by targeting the this compound protein, which is mutated in patients with cystic fibrosis. The drug helps to restore the function of the this compound protein by increasing the amount of protein that is present on the cell surface and improving the transport of salt and water across cell membranes. This leads to improved lung function and reduced respiratory infections in patients with cystic fibrosis.
Biochemical and Physiological Effects
This compound modulator has been shown to have a number of biochemical and physiological effects in patients with cystic fibrosis. The drug has been shown to improve lung function, reduce the frequency of respiratory infections, and improve the quality of life in patients with cystic fibrosis. This compound modulator has also been shown to improve the transport of salt and water across cell membranes in patients with cystic fibrosis.
实验室实验的优点和局限性
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. This compound modulator has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound modulator also has some limitations for use in lab experiments. The drug is expensive, and its use requires specialized equipment and expertise.
未来方向
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator. One area of interest is the development of new this compound modulators that are more effective and have fewer side effects than existing drugs. Another area of interest is the use of this compound modulators in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, there is ongoing research on the use of this compound modulators in patients with different mutations of the this compound protein.
合成方法
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with N-(2-chloroethyl)phthalimide to form N-[2-(2-fluorobenzoyl)ethyl]phthalimide. This intermediate is then reacted with 4-chlorophenol in the presence of potassium carbonate to form this compound.
科学研究应用
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The drug has been shown to improve lung function and reduce the frequency of respiratory infections in patients with cystic fibrosis. This compound modulator has also been studied for its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAZIFQXVNMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)
![N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5866551.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)




![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)
